molecular formula C16H24O B8182647 1-(tert-Butyl)-2-isobutoxy-3-vinylbenzene

1-(tert-Butyl)-2-isobutoxy-3-vinylbenzene

Cat. No.: B8182647
M. Wt: 232.36 g/mol
InChI Key: KDJFLJDDWOYAPM-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-2-isobutoxy-3-vinylbenzene is an organic compound characterized by the presence of a tert-butyl group, an isobutoxy group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-2-isobutoxy-3-vinylbenzene typically involves the alkylation of a benzene derivative with tert-butyl and isobutoxy groups. One common method includes the Friedel-Crafts alkylation reaction, where benzene is reacted with tert-butyl chloride and aluminum chloride to introduce the tert-butyl group. Subsequently, the isobutoxy group can be introduced via etherification reactions using isobutyl alcohol and an acid catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-2-isobutoxy-3-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions with catalysts like palladium on carbon.

    Substitution: The tert-butyl and isobutoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as hydroxide ions in a basic medium.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethyl-substituted benzene derivatives.

    Substitution: Formation of substituted benzene derivatives with different functional groups.

Scientific Research Applications

1-(tert-Butyl)-2-isobutoxy-3-vinylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-2-isobutoxy-3-vinylbenzene involves its interaction with molecular targets through its functional groups. The vinyl group can participate in electrophilic addition reactions, while the tert-butyl and isobutoxy groups can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and binding affinity to various molecular targets .

Comparison with Similar Compounds

  • 1-(tert-Butyl)-2-methoxy-3-vinylbenzene
  • 1-(tert-Butyl)-2-ethoxy-3-vinylbenzene
  • 1-(tert-Butyl)-2-propoxy-3-vinylbenzene

Comparison: 1-(tert-Butyl)-2-isobutoxy-3-vinylbenzene is unique due to the presence of the isobutoxy group, which provides distinct steric and electronic effects compared to methoxy, ethoxy, or propoxy groups.

Properties

IUPAC Name

1-tert-butyl-3-ethenyl-2-(2-methylpropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O/c1-7-13-9-8-10-14(16(4,5)6)15(13)17-11-12(2)3/h7-10,12H,1,11H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJFLJDDWOYAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC=C1C(C)(C)C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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